molecular formula C11H11NO B11916288 (7-Aminonaphthalen-1-yl)methanol

(7-Aminonaphthalen-1-yl)methanol

Katalognummer: B11916288
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: GZIZRFWPPDEEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring substituted with an amino group at the 7th position and a hydroxymethyl group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Aminonaphthalen-1-yl)methanol typically involves the reduction of 7-nitronaphthalene-1-carbaldehyde. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 7-nitronaphthalene-1-carbaldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 7-Aminonaphthalene-1-carboxylic acid.

    Reduction: 7-Aminonaphthalen-1-ylmethane.

    Substitution: 7-Aminonaphthalen-1-ylmethanol derivatives such as amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

(7-Aminonaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (7-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.

    3-Aminonaphthalen-2-ylmethanol: Another isomer with different substitution patterns on the naphthalene ring.

Uniqueness

(7-Aminonaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino and hydroxymethyl groups can affect the compound’s ability to interact with other molecules, making it distinct from its isomers.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

(7-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7,12H2

InChI-Schlüssel

GZIZRFWPPDEEOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.